2-cyclopropyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
Overview
Description
2-Cyclopropyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is an organic compound that features a pyrimidine ring substituted with a cyclopropyl group and a tetrahydro-2H-pyran-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Tetrahydro-2H-pyran-4-yl Group: This step involves the formation of a tetrahydropyran ring, which can be achieved through the acid-catalyzed cyclization of dihydropyran with an alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form a dihydropyrimidine derivative.
Substitution: The cyclopropyl and tetrahydropyran groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydropyrimidine derivative.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: It can be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4-hydroxypyrimidine: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.
6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol: Similar structure but lacks the cyclopropyl group.
Uniqueness
2-Cyclopropyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is unique due to the presence of both the cyclopropyl and tetrahydro-2H-pyran-4-yl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyclopropyl-4-(oxan-4-yl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-11-7-10(8-3-5-16-6-4-8)13-12(14-11)9-1-2-9/h7-9H,1-6H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZXUONOAYBANC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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